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Compound of Interest

Compound Name: Undec-1-EN-9-yne

Cat. No.: B12587625 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

the Solid-State Structures of Novel Acyclic Enyne Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of two distinct

acyclic enyne derivatives: 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne and 1-(4-

bromophenyl)but-3-yn-1-one. While not direct derivatives of Undec-1-en-9-yne, these

compounds share the core enyne functionality within an acyclic carbon framework, making

them relevant models for understanding the solid-state packing and conformation of this

important structural motif. The data presented herein is crucial for researchers in medicinal

chemistry and materials science, where understanding the three-dimensional structure of

molecules is paramount for rational drug design and the development of novel materials.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two enyne

derivatives, offering a direct comparison of their solid-state structures.
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Parameter
4-(2-methylphenyl)-1,1-
diphenylbut-1-en-3-yne[1]

1-(4-bromophenyl)but-3-
yn-1-one[2][3]

Chemical Formula C₂₃H₁₈ C₁₀H₇BrO

Formula Weight 294.38 223.07

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 10.334(3) 4.471(2)

b (Å) 12.001(4) 9.032(4)

c (Å) 14.110(4) 21.652(11)

α (°) 90 90

β (°) 108.08(3) 92.252(8)

γ (°) 90 90

Volume (Å³) 1663.4(8) 873.7(7)

Z 4 4

Calculated Density (g/cm³) 1.174 1.696

Radiation type Mo Kα Mo Kα

Temperature (K) 293 297

Experimental Protocols
Synthesis and Crystallization
4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: This compound was synthesized, and single

crystals suitable for X-ray diffraction were obtained. The detailed synthesis protocol is

described in the primary literature[1].

1-(4-bromophenyl)but-3-yn-1-one: This compound was obtained as a side product during the

synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid. Colorless single crystals suitable for

X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution[2][3].
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X-ray Data Collection and Structure Refinement
For 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: X-ray diffraction data were collected on a

suitable single crystal at 293 K using Mo Kα radiation. The structure was solved by direct

methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding

model[1].

For 1-(4-bromophenyl)but-3-yn-1-one: Data collection was performed on a Bruker SMART

APEX diffractometer using Mo Kα radiation at 297 K. The data were corrected for Lorentz and

polarization effects. The structure was solved using direct methods (SHELXS97) and refined by

full-matrix least-squares on F² (SHELXL2014/7). All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained

refinement[3].

Logical Workflow for X-ray Crystallographic
Analysis
The following diagram illustrates the general workflow from compound synthesis to the final

structural analysis and data deposition.

Caption: General workflow for X-ray crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Crystallographic Analysis of Acyclic Enyne
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12587625#x-ray-crystallographic-analysis-of-undec-
1-en-9-yne-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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